3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
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Description
3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.83. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds derived from 1H-pyrazole, similar to 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, have been investigated for their antimicrobial properties. For instance, derivatives of 1H-pyrazole have shown potential in the development of novel antimicrobial agents. These compounds undergo various functionalization reactions to yield novel derivatives with promising antimicrobial activities, suggesting their potential application in combating bacterial and yeast infections (Korkusuz, Yıldırım, & Albayrak, 2013).
Nonlinear Optical Properties
Research into bis-chalcone derivatives, which share structural similarities with the compound , has demonstrated significant nonlinear optical properties. These derivatives have been found to exhibit higher second harmonic generation (SHG) conversion efficiencies and hyperpolarizabilities than urea, making them candidates for applications in optical technologies (Shettigar et al., 2006).
Potential Anti-cancer Properties
Pyrazole derivatives have been synthesized and analyzed for their electronic structure and physico-chemical properties, with docking analysis suggesting potential anti-cancer activities. These compounds exhibit significant first hyperpolarizabilities, indicating their suitability for use as photosensitizers in photovoltaic systems. Docking studies suggest that these derivatives might show efficacy against specific cancer targets (Thomas et al., 2019).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-24-16-8-3-12(18)11-15(16)21-17(23)20-13-4-6-14(7-5-13)22-10-2-9-19-22/h2-3,8-11,13-14H,4-7H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBVHTLXDIWRFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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